N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
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Overview
Description
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless, solid and has a variety of uses, particularly in research and medicine . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of benzimidazoles and thiophenes has been extensively studied. Benzimidazoles have a bicyclic structure, consisting of the fusion of benzene and imidazole . Thiophenes have a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing N-alkylation . Thiophenes can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and palladium-catalyzed C-H activation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Benzimidazoles are generally solid at room temperature, and have a high melting point . Thiophenes are typically colorless liquids with a pleasant odor, and are less dense than water .Scientific Research Applications
Ethylene Polymerization and Copolymerization
A study by (Sun et al., 2010) explored the use of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides in ethylene polymerization and copolymerization. These complexes showed high catalytic activities for both processes, highlighting their potential application in polymer science.
Cytotoxic Activity in Cancer Research
Research by (Deady et al., 2000) demonstrated that benzimidazo[2,1-a]isoquinoline carboxamide derivatives exhibit cytotoxic properties. This study suggests the potential of these compounds in developing new cancer treatments.
Green Synthesis Methodology
A study by (Luo et al., 2017) developed an environmentally friendly method for synthesizing benzimidazoles, using Ru(ii) hydride complexes. This approach aligns with the growing trend towards sustainable and green chemistry practices.
Development of Soluble Polymides
Research by (Imai et al., 1984) involved the synthesis of soluble polyimides from a related compound, which showed high thermal stability. This has implications for the development of new materials in various industries.
Antipsychotic Agent Research
A study by (Norman et al., 1996) investigated heterocyclic analogues of carboxamides as potential antipsychotic agents. This research contributes to the ongoing search for more effective treatments for psychiatric disorders.
Antimicrobial Agents
Research by (Desai et al., 2011) focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and their evaluation as potential antimicrobial agents, highlighting the importance of these compounds in addressing bacterial and fungal infections.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4OS/c32-27(20-16-24(25-13-6-14-33-25)29-21-10-2-1-9-19(20)21)28-18-8-5-7-17(15-18)26-30-22-11-3-4-12-23(22)31-26/h1-16H,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFNNDYAHHVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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